Methyl 4-nitropyridine-2-carboxylate 1-oxide
Overview
Description
Methyl 4-nitropyridine-2-carboxylate 1-oxide is a chemical compound with a pyridine ring substituted with a nitro group at the 4-position, a carboxylate group at the 2-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitropyridine-2-carboxylate 1-oxide typically involves the nitration of pyridine derivatives followed by esterification and oxidation reactions. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group, followed by esterification with methanol to form the carboxylate ester. The final step involves oxidation to introduce the oxide group at the 1-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitropyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.
Reduction: The major product is methyl 4-aminopyridine-2-carboxylate 1-oxide.
Substitution: Products vary depending on the nucleophile used but may include various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-nitropyridine-2-carboxylate 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-nitropyridine-2-carboxylate 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylate and oxide groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitropyridine-2-carboxylate: Lacks the oxide group at the 1-position.
4-Nitropyridine-2-carboxylic acid: Lacks the methyl ester group.
Methyl 2-nitropyridine-4-carboxylate: Has the nitro and carboxylate groups at different positions.
Uniqueness
Methyl 4-nitropyridine-2-carboxylate 1-oxide is unique due to the presence of the oxide group at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-nitro-1-oxidopyridin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(10)6-4-5(9(12)13)2-3-8(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJLEXAELCZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209757 | |
Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60923-20-8 | |
Record name | 2-Pyridinecarboxylic acid, 4-nitro-, methyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60923-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060923208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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